8-羟基-ar-姜黄酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

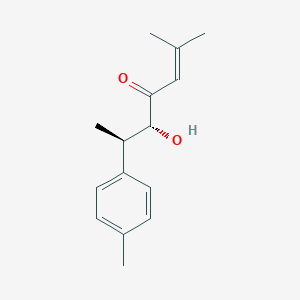

8-Hydroxy-ar-turmerone is a natural compound that is isolated from Kelussia odoratissima . It belongs to the chemical family of sesquiterpenoids . The IUPAC name for this compound is (5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one . It has a molecular formula of C15H20O2 and a molecular weight of 232.323 .

Molecular Structure Analysis

The molecular structure of 8-Hydroxy-ar-turmerone includes an aromatic ring that interacts with Trp114 by making pi-pi t-shaped interaction, the ketone .

Physical And Chemical Properties Analysis

8-Hydroxy-ar-turmerone is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a rapid absorption after i.p. administration, capacity to cross the BBB and long-term brain residence .

科学研究应用

神经干细胞增殖:8-羟基-ar-姜黄酮(ar-turmerone)被发现能够增加体外和体内神经干细胞的增殖。这一特性使其成为支持神经系统疾病再生的有希望的候选物(Hucklenbroich et al., 2014)。

生物转化和乙酰胆碱酯酶抑制:使用黑曲霉对ar-turmerone进行生物转化研究得到了氧化代谢物,具有乙酰胆碱酯酶抑制活性,尽管比母化合物弱(Fujiwara et al., 2011)。

抗癌活性:从姜黄中超临界二氧化碳提取ar-turmerone显示出对人类肝细胞癌细胞的显著抗增殖活性。这种活性与通过活性氧化物引发的途径诱导凋亡有关(Cheng et al., 2012)。

萃取中的技术经济评估:使用超临界二氧化碳提取ar-turmerone的研究表明高产率和相对低的溶剂消耗,使其成为一种经济可行的方法(Carvalho et al., 2015)。

抗黑色素生成效果:ar-turmerone通过抑制黑色素合成和酪氨酸酶活性展现出抗黑色素生成效果,使其成为治疗色素沉着症的潜在治疗药物(Park et al., 2011)。

诱导癌细胞凋亡蛋白:观察到ar-turmerone在人类淋巴瘤U937细胞中诱导凋亡蛋白激活,表明其作为化疗药物的潜力(Lee, 2009)。

抗炎性能:该化合物通过抑制NF-κB、JNK和p38 MAPK信号通路在淀粉样蛋白β刺激的微胶质细胞中展现出抗炎效果,表明其在治疗神经炎症性疾病方面的潜力(Park et al., 2012)。

抗血小板活性:ar-turmerone在抑制血小板聚集方面表现出有效性,特别是由胶原蛋白和花生四烯酸诱导的,表明其在预防血栓性疾病中的实用性(Lee, 2006)。

作用机制

未来方向

Ar-turmerone, a compound related to 8-Hydroxy-ar-turmerone, has been found to have potential as a mosquito repellent . Additionally, a compound derived from turmeric essential oil has been found to have neuroprotective properties . These findings suggest potential future directions for the study and application of 8-Hydroxy-ar-turmerone.

属性

IUPAC Name |

(5R,6R)-5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3/t12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYUWGLUFTZZAX-IUODEOHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C)[C@H](C(=O)C=C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-ar-turmerone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。